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molecular formula C11H16N2O B1419102 1-(piperidin-3-ylmethyl)pyridin-2(1H)-one CAS No. 820231-74-1

1-(piperidin-3-ylmethyl)pyridin-2(1H)-one

Cat. No. B1419102
M. Wt: 192.26 g/mol
InChI Key: CRXGPVZZFUWGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030300B2

Procedure details

A mixture of 3-(2-oxo-2H-pyridin-1-ylmethyl)piperidine-1-carboxylic acid benzyl ester (100 mg) and 5% Pd—C (20 mg) in EtOH (15 mL) was stirred under H2 (1 atm). The reaction was traced by TLC. The catalyst was filtered and the filtration was concentrated and purified by chromatography with CH2Cl2-MeOH—NH3.H2O (10:1:0.1) to give a syrup (50 mg, 85%). 1H NMR (CDCl3) δ 7.31 (m, 1H), 7.21 (dd, 1H, J=6.9, 2.1 Hz), 6.56 (d, 1H, J=9.0 Hz), 6.14 (td, 1H, J=6.6, 1.5 Hz), 3.90 (dd, 1H, J=13.0, 8.1 Hz) 3.76 (dd, 1H, J=13.0, 6.7 Hz), 2.98 (m, 2H), 2.62 (t, 1H, J=9.8 Hz), 2.44 (t, 1H, J=11.2 Hz), 2.10-1.10 (m, 6H).
Name
3-(2-oxo-2H-pyridin-1-ylmethyl)piperidine-1-carboxylic acid benzyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][N:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]2=[O:24])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[NH:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][N:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]2=[O:24])[CH2:12]1

Inputs

Step One
Name
3-(2-oxo-2H-pyridin-1-ylmethyl)piperidine-1-carboxylic acid benzyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CN1C(C=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
FILTRATION
Type
FILTRATION
Details
the filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography with CH2Cl2-MeOH—NH3.H2O (10:1:0.1)

Outcomes

Product
Name
Type
product
Smiles
N1CC(CCC1)CN1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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